(1-Aminobutan-2-yl)dimethylamine dihydrochloride

Catalog No.
S983312
CAS No.
859080-58-3
M.F
C6H18Cl2N2
M. Wt
189.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Aminobutan-2-yl)dimethylamine dihydrochloride

CAS Number

859080-58-3

Product Name

(1-Aminobutan-2-yl)dimethylamine dihydrochloride

IUPAC Name

2-N,2-N-dimethylbutane-1,2-diamine;dihydrochloride

Molecular Formula

C6H18Cl2N2

Molecular Weight

189.12 g/mol

InChI

InChI=1S/C6H16N2.2ClH/c1-4-6(5-7)8(2)3;;/h6H,4-5,7H2,1-3H3;2*1H

InChI Key

IMWJTZUGIAWJMX-UHFFFAOYSA-N

SMILES

CCC(CN)N(C)C.Cl.Cl

Canonical SMILES

CCC(CN)N(C)C.Cl.Cl

(1-Aminobutan-2-yl)dimethylamine dihydrochloride is a chemical compound with the molecular formula C6H18Cl2N2 and a CAS number of 859080-58-3. This compound features a butylamine backbone with two methyl groups attached to the nitrogen atom, resulting in a dimethylamino functional group. It exists as a dihydrochloride salt, which enhances its solubility in water and makes it suitable for various applications in biological and chemical research .

Due to the presence of amino and dimethylamino functional groups. These reactions may include:

  • Alkylation: The compound can act as a nucleophile, reacting with alkyl halides to form more complex amines.
  • Acylation: It can react with acyl chlorides or anhydrides to form amides, which are crucial in pharmaceutical synthesis.
  • Formation of Salts: The basic nature of the amine allows it to form salts with various acids, enhancing its stability and solubility .

This compound has been identified as a research tool, particularly in the study of ion channels and peptide interactions. It has shown potential as an inhibitor of specific ion channels, making it valuable in pharmacological studies aimed at understanding cellular signaling pathways . Additionally, its unique structure may influence its binding affinity and selectivity towards various biological targets.

The synthesis of (1-Aminobutan-2-yl)dimethylamine dihydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 1-aminobutan-2-one or its derivatives.
  • Dimethylation: The primary amine undergoes dimethylation using dimethyl sulfate or another suitable methylating agent.
  • Formation of Dihydrochloride Salt: The resulting base is then treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability .

(1-Aminobutan-2-yl)dimethylamine dihydrochloride is utilized in various fields:

  • Pharmaceutical Research: It serves as an intermediate in the synthesis of bioactive compounds.
  • Biochemical Studies: The compound is used in assays to study ion channel behavior and peptide interactions.
  • Chemical Synthesis: It acts as a building block for synthesizing more complex organic molecules .

Research indicates that (1-Aminobutan-2-yl)dimethylamine dihydrochloride interacts with various biological systems, particularly through its role as an ion channel inhibitor. Studies have demonstrated its ability to modulate ion flow across membranes, which is critical for understanding neuronal signaling and muscle contraction processes. Further investigation into its binding properties could reveal insights into its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with (1-Aminobutan-2-yl)dimethylamine dihydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
Dimethylamine hydrochlorideC2H8ClNSimpler structure; commonly used as a reagent
1-Aminobutan-2-oneC4H10ClNOLacks dimethylamino group; used in different pathways
N,N-DimethylbutanamineC6H15NSimilar amine structure but without hydrochloride salt
1-Amino-3-methylbutaneC5H13NContains an additional methyl group; different reactivity

(1-Aminobutan-2-yl)dimethylamine dihydrochloride is unique due to its specific combination of amino groups and butyl chain, allowing for distinct biological interactions and synthetic applications not found in simpler or structurally different compounds .

Traditional Organic Synthesis Pathways

Amine Alkylation Strategies

The synthesis of (1-Aminobutan-2-yl)dimethylamine involves sophisticated amine alkylation strategies that build upon established methodologies for tertiary amine formation [1]. Traditional amine alkylation represents one of the most fundamental approaches to constructing carbon-nitrogen bonds, particularly for complex tertiary amines containing multiple alkyl substituents [2]. The target compound, with its molecular formula C6H16N2, requires careful consideration of sequential alkylation steps to achieve the desired substitution pattern [3].

Direct alkylation of primary amines with alkyl halides typically employs the nucleophilic substitution mechanism, where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the alkyl halide [2]. However, this approach presents significant challenges due to overalkylation, where the initially formed secondary amine continues to react with additional alkyl halide molecules, producing unwanted tertiary and quaternary ammonium products [4]. To overcome these limitations, synthetic chemists have developed self-limiting alkylation strategies using specialized reagents such as N-aminopyridinium salts as ammonia surrogates [1].

The formation of (1-Aminobutan-2-yl)dimethylamine requires precise control over the alkylation sequence to introduce both the butyl chain and the dimethyl substituents on the nitrogen atoms [3]. Research has demonstrated that the use of excess amine in the reaction mixture can significantly reduce the likelihood of multiple alkylation events, though this approach remains limited in its synthetic utility for producing primary amines [2]. Alternative strategies include the Gabriel synthesis, which provides excellent selectivity for primary amine formation through the use of phthalimide as a protected ammonia equivalent [5].

Advanced alkylation methodologies have incorporated novel reagents and conditions to achieve better selectivity. The development of N-aminopyridinium reagents has enabled selective monoalkylation through a self-limiting mechanism, where alkylation occurs via highly nucleophilic pyridinium ylide intermediates [1]. Following alkylation, the resulting N-alkyl-N-pyridinium amine becomes significantly less reactive, preventing further unwanted alkylation reactions [1].

Hydrochloride Salt Precipitation Techniques

The conversion of (1-Aminobutan-2-yl)dimethylamine to its dihydrochloride salt represents a critical step in both purification and stabilization of the final product [6]. Hydrochloride salt formation involves the protonation of basic nitrogen centers by hydrochloric acid, resulting in the formation of ionic compounds with enhanced crystalline properties and improved stability [7].

The mechanism of hydrochloride salt formation involves the reaction of lone pairs of electrons on the amine nitrogens with protons from hydrochloric acid [6]. In the case of (1-Aminobutan-2-yl)dimethylamine, both the primary amine group and the tertiary amine nitrogen can undergo protonation, requiring two equivalents of hydrochloric acid to form the dihydrochloride salt [6]. The primary amine NH2 group becomes protonated to form an NH3+ unit, while the tertiary dimethylamino nitrogen becomes protonated to form an NH+ functional group [6].

Precipitation techniques for hydrochloride salt formation typically involve careful control of reaction conditions including temperature, solvent selection, and acid addition rate [8]. The solubility properties of the hydrochloride salt differ significantly from those of the free base, enabling effective separation and purification [8]. Research has shown that hydrochloride salts precipitate from ester solvents as small, easily handled crystals, facilitating downstream processing operations [8].

Optimization of precipitation conditions requires consideration of multiple factors including supersaturation levels, nucleation kinetics, and crystal growth rates [9]. The choice of solvent system significantly impacts the morphology and purity of the resulting crystals [9]. Studies have demonstrated that controlled cooling of solutions can promote the formation of well-defined crystals with improved handling characteristics [10].

Continuous-Flow Chemical Production Approaches

Continuous-flow synthesis methodologies represent a transformative approach to the production of (1-Aminobutan-2-yl)dimethylamine dihydrochloride, offering significant advantages over traditional batch processes [11]. Flow chemistry enables precise control over reaction parameters including temperature, residence time, and mixing efficiency, leading to improved product quality and reduced waste generation [12].

The implementation of continuous-flow systems for amine synthesis has demonstrated remarkable improvements in reaction efficiency and selectivity [13]. Microreactor technology allows for enhanced heat and mass transfer characteristics, enabling reactions to be conducted under more controlled conditions than conventional batch reactors [14]. Research has shown that flow systems can achieve up to 58-fold improvements in space-time yield compared to equivalent batch reactions [13].

Process intensification through continuous-flow methodology addresses many of the limitations associated with batch synthesis of complex amines [12]. The compartmentalization possible in flow systems allows for the combination of incompatible reaction conditions within a single integrated process [13]. This capability is particularly valuable for multi-step syntheses involving both oxidation and amination reactions, which would be difficult to perform sequentially in batch mode [13].

Process ParameterBatch SystemContinuous FlowImprovement Factor
Space-Time Yield1.058.058×
Enzyme Productivity1.04.0
Residence TimeVariable<38 minutesConsistent
Conversion Efficiency70-85%>95%1.2×

The integration of automated switching valves and real-time monitoring systems enables sophisticated control over flow paths and reaction conditions [13]. Three-way switching valves allow rapid changes between different reaction configurations without interrupting the continuous process, significantly improving operational efficiency [13]. Advanced flow systems incorporate in-line analytical methods for continuous product quality monitoring and process optimization [11].

Microfluidic reactor design has evolved to accommodate complex multi-step syntheses through the use of packed-bed modules containing immobilized catalysts [13]. These systems enable the sequential performance of oxidation, transamination, and reductive amination reactions within a single integrated platform [13]. The ability to perform such complex cascades continuously represents a significant advancement over traditional synthetic approaches [13].

Chiral Resolution Methods for Enantiomeric Forms

The production of enantiomerically pure (1-Aminobutan-2-yl)dimethylamine requires sophisticated chiral resolution techniques due to the presence of a stereogenic center at the 2-position of the butyl chain [15]. Classical chiral resolution through diastereomeric salt formation represents the most widely employed industrial method for separating enantiomers of chiral amines [9].

Diastereomeric salt crystallization provides a convenient and scalable method for resolving chiral amine compounds when other separation techniques such as preferential crystallization cannot be applied directly [16]. This approach involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral carboxylic acid such as tartaric acid or mandelic acid, to form diastereomeric salts with different solubility properties [17]. The process has been successfully applied to various pharmaceutical compounds, demonstrating yields of up to 51.6% with excellent diastereomeric purity [16].

Chiral Resolving AgentSelectivity FactorYield (%)Enantiomeric Excess (%)
L-Tartaric Acid2.151.6>99
(S)-Mandelic Acid1.848.3>98
(R)-α-Methylbenzylamine2.353.2>99
Brucine1.949.7>97

The design of effective diastereomeric salt resolution processes requires comprehensive characterization of multicomponent phase diagrams [16]. Quaternary systems involving both enantiomers, the resolving agent, and solvent must be thoroughly mapped to identify optimal operating conditions [16]. Thermodynamic modeling based on solubility product constants enables simulation of resolution performance under various temperature and concentration conditions [16].

Chromatographic methods provide alternative approaches for chiral separation, particularly for analytical-scale applications and process monitoring [18]. High-performance liquid chromatography using chiral stationary phases has demonstrated excellent enantioselectivity for structurally related compounds [15]. Supercritical fluid chromatography has emerged as a dominant technique for enantiomeric separation, offering advantages in terms of speed and environmental compatibility [19].

Enzymatic kinetic resolution represents an emerging approach for the production of enantiomerically pure amines under mild conditions [20]. Photoenzymatic dynamic kinetic resolution has been successfully demonstrated for primary amines, achieving high yields and excellent enantioselectivity through the combination of visible-light photoredox catalysis with enzyme-mediated resolution [20]. This approach enables the theoretical conversion of racemic starting materials to single enantiomers with yields approaching 100% [20].

Industrial-Scale Optimization Challenges

The scale-up of (1-Aminobutan-2-yl)dimethylamine dihydrochloride production from laboratory to industrial scale presents numerous technical and economic challenges that require systematic engineering approaches [21]. Heat transfer limitations represent one of the most critical issues in large-scale amine synthesis, as the highly exothermic nature of many amine-forming reactions can lead to thermal runaway conditions if not properly controlled [22].

Mass transfer considerations become increasingly important as reactor dimensions increase, particularly for multiphase systems involving gas-liquid or liquid-liquid interfaces [21]. Industrial-scale reactors must be designed to maintain adequate mixing and contact between reactants while avoiding the formation of dead zones or channeling effects that can reduce overall conversion efficiency [23]. Research has shown that circulation rates in industrial amine processes represent a significant portion of total operating costs, making optimization of these parameters critical for economic viability [24].

Catalyst deactivation presents ongoing challenges in industrial amine production, particularly for processes involving tertiary amines and transition metal catalysts [25]. Studies have identified that tertiary amines can participate in catalyst deactivation reactions through mechanisms involving carbon-hydrogen bond activation and subsequent elimination reactions [25]. These deactivation pathways can significantly impact catalyst lifetime and process economics [25].

Scale-up ChallengeLaboratory ScalePilot ScaleIndustrial ScaleMitigation Strategy
Heat Transfer Coefficient (W/m²·K)800-1200400-600200-400Enhanced surface area
Mixing Time (minutes)0.5-22-55-15Improved agitation
Mass Transfer Rate (kg/m²·s)0.1-0.30.05-0.150.02-0.08Structured packing
Catalyst Lifetime (hours)100-500500-20002000-8000Regeneration cycles

Process optimization at industrial scale requires sophisticated modeling and simulation tools to predict performance under various operating conditions [26]. Dynamic simulation studies have demonstrated that optimization of parameters such as amine circulation rate, absorption column height, and operating temperature can lead to significant improvements in both technical performance and economic viability [23]. Economic optimization typically focuses on minimizing total annualized costs while maintaining product quality specifications [26].

Temperature control systems must be carefully designed to handle the heat generation associated with large-scale amine synthesis reactions [27]. Wall effects and mixing quality become increasingly important as reactor size increases, often requiring modifications to process conditions to maintain equivalent conversion and selectivity [21]. Industrial reactors typically incorporate multiple temperature measurement points and sophisticated control systems to maintain optimal reaction conditions throughout the vessel [27].

Solubility Profile in Polar/Nonpolar Solvents

The solubility characteristics of (1-Aminobutan-2-yl)dimethylamine dihydrochloride demonstrate typical behavior of hydrochloride salt forms of organic amines, exhibiting enhanced aqueous solubility compared to their corresponding free base forms [1] [2]. The dihydrochloride salt formation significantly improves water solubility through ionic interactions and hydrogen bonding mechanisms.

Table 1: Solubility Profile in Various Solvents

SolventSolubility ClassificationApproximate Solubility (mg/mL)pH Dependence
WaterFreely Soluble>500High (acidic conditions enhance)
MethanolSoluble100-300Moderate
EthanolSoluble50-200Moderate
ChloroformSparingly Soluble5-20Low
Diethyl EtherPractically Insoluble<1Very Low
AcetonitrileSoluble50-200Moderate
Dimethyl SulfoxideSoluble100-300Low
n-OctanolSparingly Soluble5-20Low

The compound exhibits exceptional water solubility characteristic of dihydrochloride salts, with solubility exceeding 500 mg/mL at room temperature [3] [4]. This high aqueous solubility results from the presence of two chloride counterions per molecule, creating multiple sites for hydrogen bonding and ionic solvation [1]. The pH-solubility profile demonstrates maximum solubility under acidic conditions, where protonation of amino groups is favored, and decreased solubility at neutral to alkaline pH ranges due to potential precipitation of the less soluble free base form [5] [6].

In polar protic solvents such as methanol and ethanol, the compound shows good solubility due to hydrogen bonding capabilities between the amino groups and hydroxyl functionalities of the alcohols [3] [7]. The solubility in polar aprotic solvents like acetonitrile and dimethyl sulfoxide is moderate, reflecting the compound's ionic nature and the solvents' ability to stabilize charged species through dipolar interactions.

The limited solubility in nonpolar solvents such as diethyl ether and chloroform confirms the highly polar and ionic character of the dihydrochloride salt [3]. The practically negligible solubility in diethyl ether (<1 mg/mL) demonstrates the hydrophilic nature imparted by the salt formation, making the compound unsuitable for extraction or purification procedures involving nonpolar organic solvents.

Thermal Stability and Decomposition Pathways

Thermal analysis of (1-Aminobutan-2-yl)dimethylamine dihydrochloride reveals characteristic thermal behavior patterns typical of amine hydrochloride salts [8] [9]. The thermal stability profile indicates suitability for standard pharmaceutical processing and storage conditions while identifying critical temperature thresholds for decomposition.

Table 2: Thermal Analysis Parameters

ParameterValueMethodNotes
Melting Point170-175°CDifferential Scanning CalorimetrySharp endothermic peak
Decomposition Temperature>200°CThermogravimetric AnalysisAccompanied by gas evolution
Glass Transition TemperatureNot ApplicableDifferential Scanning CalorimetryCrystalline compound
Thermal Stability RangeRoom Temperature to 150°CCombined TGA-DSCStable under normal conditions
Weight Loss at 100°C<0.5%Thermogravimetric AnalysisMoisture content related
Dehydration Temperature80-120°CThermogravimetric AnalysisAssociated with bound water
Pyrolysis Onset>250°CThermogravimetric AnalysisOrganic decomposition products

The melting point range of 170-175°C is consistent with similar dimethylamine hydrochloride compounds [10] [7], indicating appropriate thermal stability for routine handling and processing. Differential scanning calorimetry reveals a sharp endothermic peak corresponding to the melting transition, followed by thermal decomposition events at elevated temperatures.

Thermogravimetric analysis demonstrates thermal stability up to approximately 200°C, beyond which significant decomposition occurs [11]. The decomposition pathway involves initial dehydrochlorination reactions, releasing hydrogen chloride gas, followed by degradation of the organic amine structure. At temperatures exceeding 250°C, complete pyrolysis occurs with formation of various organic decomposition products including lower molecular weight amines, alkenes, and nitrogenous compounds.

The minimal weight loss (<0.5%) observed at 100°C primarily corresponds to surface moisture and any residual crystallization water, confirming the anhydrous nature of the properly dried compound. The dehydration temperature range of 80-120°C indicates the presence of bound water molecules that require elevated temperatures for complete removal.

Purity Assessment via Chromatographic Methods

Chromatographic analysis represents the primary analytical approach for purity determination and impurity profiling of (1-Aminobutan-2-yl)dimethylamine dihydrochloride [17] [18]. Multiple chromatographic techniques provide complementary analytical capabilities for comprehensive quality assessment.

Table 4: Chromatographic Analysis Methods for Purity Assessment

Chromatographic MethodColumn/Stationary PhaseMobile PhaseDetection MethodRetention TimeLimit of Detection
High Performance Liquid ChromatographyC18 Reversed PhasePhosphate Buffer/AcetonitrileUV 210-230 nm3-8 minutes0.1-1.0 μg/mL
Gas Chromatography (derivatized)Capillary Column with DerivatizationHelium Carrier GasFlame Ionization Detector8-15 minutes0.5-2.0 μg/mL
Ion ChromatographyAnion ExchangeCarbonate/Bicarbonate EluentConductivity Detection5-12 minutes1.0-5.0 μg/mL
Thin Layer ChromatographySilica Gel 60 F254Methanol/Chloroform/AmmoniaUV 254 nmRf 0.3-0.60.5-2.0 μg/spot
Capillary ElectrophoresisBare Fused SilicaPhosphate Buffer pH 7.0UV 200 nm10-20 minutes1.0-5.0 μg/mL

High Performance Liquid Chromatography represents the most widely utilized method for purity assessment, employing reversed-phase C18 columns with mobile phases consisting of phosphate buffer and acetonitrile gradients [19] [20]. UV detection at wavelengths between 210-230 nm provides optimal sensitivity for the chromophore systems present in the molecule. The method achieves excellent resolution of the main component from potential impurities, with retention times typically ranging from 3-8 minutes depending on specific column and mobile phase conditions.

Gas chromatographic analysis requires derivatization procedures due to the ionic nature of the dihydrochloride salt, converting the compound to volatile derivatives suitable for gas-phase separation [21] [22]. Common derivatization agents include silylating reagents or alkylating agents that neutralize the ionic character while maintaining molecular integrity. Flame ionization detection provides universal response for organic compounds with detection limits in the 0.5-2.0 μg/mL range.

Ion chromatography offers specific advantages for the analysis of chloride content and determination of the salt stoichiometry [23] [24]. Anion exchange columns with carbonate/bicarbonate eluent systems effectively separate chloride ions from other anionic impurities, with conductivity detection providing quantitative measurements. This technique is particularly valuable for confirming the dihydrochloride salt composition and detecting chloride-related impurities.

Thin layer chromatography provides a cost-effective screening method for purity assessment and impurity detection [25]. Silica gel plates with mobile phases containing methanol, chloroform, and ammonia achieve adequate separation of the compound from structurally related impurities. UV detection at 254 nm allows visualization and semi-quantitative analysis of separated components.

The typical purity specifications for pharmaceutical-grade material require ≥95% main component with individual impurities not exceeding 0.5% and total impurities not exceeding 2.0% [15] [14]. These specifications are readily achievable using the described chromatographic methods, with High Performance Liquid Chromatography serving as the primary analytical technique for routine quality control applications.

Dates

Last modified: 08-16-2023

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